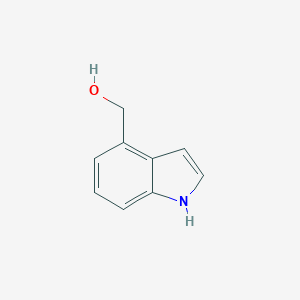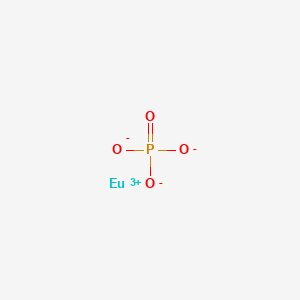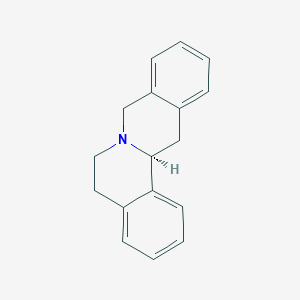
吲哚-4-甲醇
概述
描述
Indole-4-methanol, also known as 4-(hydroxymethyl)indole, is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is a solid substance and is considered a unique chemical in the field of early discovery research .
Synthesis Analysis
The synthesis of Indole-4-methanol involves the reduction of methyl 4-indole carboxylate with lithium aluminum hydride in tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature for 2 hours and then quenched with ethyl acetate .
Molecular Structure Analysis
Indole-4-methanol has a total of 21 bonds, including 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 Pyrrole .
Chemical Reactions Analysis
Indole, the parent compound of Indole-4-methanol, is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . Indole can be derivatized to several halogenated and oxygenated compounds .
Physical And Chemical Properties Analysis
Indole-4-methanol has a melting point of 67 °C and a predicted boiling point of 360.6±17.0 °C . It has a predicted density of 1.272±0.06 g/cm3 . It is a solid substance .
科学研究应用
Organic Synthesis and Natural Products
Indole is one of the most important heterocycles in organic synthesis and natural products . It is one of the top-most commonly used nitrogen heterocycles in medicines . The wide spectrum of application of indole spans the dye industry, materials science, fragrances, and agriculture .
Medicinal Chemistry
From the medicinal chemistry standpoint, the biological role of indole renders this heterocycle a privileged pharmacophore against a variety of targets with applications, such as antiviral (e.g., Ateviridine), anti-inflammatory (e.g., Indomethacin), antihypertensive (e.g., Pindolol), anticancer (e.g., Panobinostat) as well as an array of drugs that target CNS, such as antidepressant Roxindole and antipsychotic Oxypertine .
Functionalization Reactions
Functionalization reactions of indoles have been published in the last years with a focus on the most recent advances, aims, and future trends . The review is organized by the positional selectivity and type of methods used for functionalization .
Biotechnological Production
Indole is a signaling molecule produced both by bacteria and plants . Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Derivatization of Indole
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
Bacterial Signaling
Indole is important in bacterial signaling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
安全和危害
作用机制
Target of Action
Indole-4-methanol, like other indole derivatives, is known to interact with a variety of targets in the body. The primary targets of indole compounds are often proteins or enzymes that play crucial roles in cellular processes . For instance, some indole derivatives have been found to inhibit Sir 2 protein , a key player in cellular regulation and aging processes.
Mode of Action
For example, they can bind to receptors, inhibit enzymes, or even influence gene expression . The exact interaction between Indole-4-methanol and its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole compounds are involved in a variety of biochemical pathways. They are often synthesized from tryptophan, an essential amino acid, in a process catalyzed by the enzyme tryptophanase . Once synthesized, indole compounds can influence several pathways, including those involved in cell signaling, inflammation, and apoptosis . .
Pharmacokinetics
Studies on similar indole compounds suggest that they can be absorbed orally and distributed throughout the body . These compounds are often metabolized by the liver and excreted in the urine
Result of Action
Indole compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can influence cell proliferation, induce apoptosis, and modulate immune responses . The specific effects of Indole-4-methanol at the molecular and cellular levels are areas of ongoing research.
Action Environment
The action of Indole-4-methanol, like other indole compounds, can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of these compounds . Additionally, the presence of other molecules, such as enzymes or cofactors, can also influence their action
属性
IUPAC Name |
1H-indol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSGXWCTWBZFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378471 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-4-methanol | |
CAS RN |
1074-85-7 | |
| Record name | Indole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indol-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes indole-4-methanol a suitable starting material for synthesizing complex molecules like α-cyclopiazonic acid?
A1: Indole-4-methanol serves as an attractive precursor due to its inherent structure. The indole ring system and the methanol substituent at the 4-position provide versatile handles for further chemical modifications. [] A notable example is its use in the total synthesis of (±)-α-cyclopiazonic acid. In this synthesis, indole-4-methanol undergoes a series of transformations, including a crucial carbocationic cascade reaction, ultimately yielding the target molecule. This highlights the compound's synthetic utility in constructing complex natural products. You can read more about this synthesis in the paper published by [] Williams, D. A., et al. "A total synthesis of (±)-α-cyclopiazonic acid using a cationic cascade." Chemical Communications 17 (1997): 1599-1600.
Q2: Can the structure of aminomethyl 1H-indole-4-methanol derivatives be modified to influence their biological activity?
A2: Yes, research suggests that modifications to the aminomethyl 1H-indole-4-methanol scaffold can significantly impact its biological activity. [, ] For instance, varying the substituents (R and R1) on the aminomethyl group allows for fine-tuning the pharmacological properties of these derivatives. [] These alterations potentially lead to compounds with improved antihypertensive, hypotensive, and even anti-ulcer properties. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for therapeutic applications.
Q3: What are the potential applications of aminomethyl 1H-indole-4-methanol derivatives in medicinal chemistry?
A3: Aminomethyl 1H-indole-4-methanol derivatives have shown promise as potential therapeutic agents, particularly for cardiovascular and gastrointestinal conditions. [, ] Research suggests that specific derivatives within this family exhibit antihypertensive and hypotensive activities, indicating their potential for treating high blood pressure. [] Furthermore, some derivatives display anti-ulcer properties, hinting at their possible use in managing peptic ulcers. [] These findings underscore the need for further exploration of these compounds as valuable leads in drug discovery.
Q4: What synthetic strategies are employed to access enantiomerically pure compounds like Hapalindole O starting from indole-4-methanol derivatives?
A4: Enantiospecific synthesis of complex natural products like Hapalindole O leverages the versatility of indole-4-methanol derivatives and chiral starting materials. [] One approach involves utilizing a chiral ketone derivative, like (3S, 4R)-3-methyl-4-pivaloyloxy-3-vinylcyclohexan-1-one, derived from (R)-(-)-carvone. [] This chiral ketone reacts with α, α-dimethyl-1-(p-toluenesulfonyl)-1H-indole-4-methanol, establishing the core carbon framework of Hapalindole O. [] Subsequent steps involve introducing the nitrogen functionality, stereoselective reduction, and isothiocyanate formation to complete the synthesis. [] This example demonstrates the power of combining chiral building blocks and strategic synthetic manipulations in accessing enantiomerically pure compounds from indole-4-methanol derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[G]chrysene](/img/structure/B86070.png)










